![molecular formula C6H8AsNO2 B1264731 m-Aminophenylarsonous acid](/img/structure/B1264731.png)
m-Aminophenylarsonous acid
Overview
Description
M-aminophenylarsonous acid is an aminophenylarsonous acid.
Scientific Research Applications
Sensors and Biosensors for Amino Acid Detection
Recent advancements in sensors and biosensors for detecting amino acids have been highlighted, focusing on the interdisciplinary nature of research in chemistry, biochemistry, and bioengineering. These devices, utilizing conducting polymers and molecularly imprinted polymers, show potential for applications in medicine and pharmacy, including quality control of medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Amino Acid Analysis by Capillary Electrophoresis
The development of detection methods and the medical, food, and plant applications of amino acid analysis via capillary electrophoresis have been reviewed, showing the technique's growing importance for amino acid analytics (Poinsot et al., 2003).
Bioactive Peptides
The identification and application of bioactive peptides from milk proteins in promoting health through antimicrobial, antihypertensive, and immunological activities have been explored, suggesting their potential in food products and healthcare products (Clare & Swaisgood, 2000).
Amino Acids in Biomedical Applications
Highly branched polymers based on poly(amino acid)s for biomedical applications have been reviewed, emphasizing their biocompatibility, biodegradability, and potential in drug and gene delivery systems. This review discusses the synthesis of these polymers and their applications in detail (Thompson & Scholz, 2021).
Amino Acid Profiling for Clinical Diagnosis
The utility of amino acid profiling in clinical diagnosis has been highlighted, along with recent developments in metabolomics and systems biology that enable the high-throughput measurement of amino acids. This approach has shown promise in generating diagnostic indices and understanding metabolic relationships (Kimura et al., 2009).
properties
IUPAC Name |
(3-aminophenyl)arsonous acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACQPIDTGIOEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[As](O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Aminophenylarsonous acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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